Boc-D-Lys(Z)-OH
Overview
Description
Boc-D-Lys(Z)-OH: is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyloxycarbonyl (Z) protecting group on the side chain amino group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The synthesis begins with the protection of the amino group of D-lysine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like tetrahydrofuran (THF).
Protection of the Side Chain Amino Group: The side chain amino group is protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as triethylamine (TEA) in a solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of Boc-D-Lys(Z)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-D-Lys(Z)-OH undergoes deprotection reactions to remove the Boc and Z groups. The Z group can be removed using catalytic hydrogenation in the presence of palladium on carbon (Pd/C).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride, methanol, palladium on carbon (Pd/C).
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dichloromethane (DCM).
Major Products Formed:
Deprotection: D-lysine.
Coupling: Peptides with this compound as a building block.
Scientific Research Applications
Chemistry:
- Used as a building block in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences .
Biology:
- Employed in the synthesis of peptide-based drugs and biomolecules for research in cell signaling, enzyme activity, and protein-protein interactions .
Medicine:
- Utilized in the development of peptide therapeutics for diseases such as cancer, diabetes, and infectious diseases .
Industry:
Mechanism of Action
Mechanism:
- Boc-D-Lys(Z)-OH acts as a protected amino acid derivative in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during the synthesis process. The Boc group is removed under acidic conditions, while the Z group is removed via catalytic hydrogenation .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Boc-L-Lys(Z)-OH: Similar to Boc-D-Lys(Z)-OH but with the L-isomer of lysine. Used in peptide synthesis with similar protecting groups.
Fmoc-D-Lys(Z)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for protection. Offers different deprotection conditions.
Cbz-D-Lys(Z)-OH: Uses benzyloxycarbonyl (Cbz) for both amino and side chain protection.
Uniqueness:
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUTRNYBGWPBL-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151378 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55878-47-2 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.